molecular formula C28H28O11 B5069290 [3-Acetyl-4-(3,4,5-trimethoxybenzoyl)oxyphenyl] 3,4,5-trimethoxybenzoate

[3-Acetyl-4-(3,4,5-trimethoxybenzoyl)oxyphenyl] 3,4,5-trimethoxybenzoate

Cat. No.: B5069290
M. Wt: 540.5 g/mol
InChI Key: YBTFXJWXOMEFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Acetyl-4-(3,4,5-trimethoxybenzoyl)oxyphenyl] 3,4,5-trimethoxybenzoate is a complex organic compound characterized by the presence of multiple methoxy groups and ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Acetyl-4-(3,4,5-trimethoxybenzoyl)oxyphenyl] 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

[3-Acetyl-4-(3,4,5-trimethoxybenzoyl)oxyphenyl] 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-Acetyl-4-(3,4,5-trimethoxybenzoyl)oxyphenyl] 3,4,5-trimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-Acetyl-4-(3,4,5-trimethoxybenzoyl)oxyphenyl] 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxy groups and ester linkages play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxybenzoic acid
  • 3,4,5-Trimethoxybenzoyl chloride
  • Methyl 3,4,5-trimethoxybenzoate

Uniqueness

Compared to similar compounds, [3-Acetyl-4-(3,4,5-trimethoxybenzoyl)oxyphenyl] 3,4,5-trimethoxybenzoate is unique due to its dual ester linkages and multiple methoxy groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets .

Properties

IUPAC Name

[3-acetyl-4-(3,4,5-trimethoxybenzoyl)oxyphenyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O11/c1-15(29)19-14-18(38-27(30)16-10-21(32-2)25(36-6)22(11-16)33-3)8-9-20(19)39-28(31)17-12-23(34-4)26(37-7)24(13-17)35-5/h8-14H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTFXJWXOMEFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.